molecular formula C22H12ClNO4S2 B14390843 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-97-4

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14390843
CAS No.: 89477-97-4
M. Wt: 453.9 g/mol
InChI Key: IMOVJFJRKJPUHQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene-1,4-dione core substituted with 4-chlorophenyl and 4-nitrophenyl sulfanyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a naphthalene-1,4-dione derivative with 4-chlorophenyl and 4-nitrophenyl thiols under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methoxyphenyl)sulfanyl]naphthalene-1,4-dione
  • 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione
  • 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of both chlorophenyl and nitrophenyl sulfanyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

89477-97-4

Molecular Formula

C22H12ClNO4S2

Molecular Weight

453.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-(4-nitrophenyl)sulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C22H12ClNO4S2/c23-13-5-9-15(10-6-13)29-21-19(25)17-3-1-2-4-18(17)20(26)22(21)30-16-11-7-14(8-12-16)24(27)28/h1-12H

InChI Key

IMOVJFJRKJPUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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